molecular formula C24H23N3O4S B4041036 N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 609794-35-6

N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4041036
CAS No.: 609794-35-6
M. Wt: 449.5 g/mol
InChI Key: UGIPXELUWRIPDG-UHFFFAOYSA-N
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Description

N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a structurally complex molecule featuring a fused 4,5,6,7-tetrahydro-1-benzothiophene core linked to a 2,3-dihydro-1,4-benzodioxine moiety via a carboxamide bridge.

Properties

IUPAC Name

N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-22(19-14-30-17-8-2-3-9-18(17)31-19)27-24-21(16-7-1-4-10-20(16)32-24)23(29)26-13-15-6-5-11-25-12-15/h2-3,5-6,8-9,11-12,19H,1,4,7,10,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIPXELUWRIPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609794-35-6
Record name N-(3-{[(3-PYRIDINYLMETHYL)AMINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies and findings from the literature.

Chemical Structure

The compound's structure can be summarized by its molecular formula C24H23N3O4SC_{24}H_{23}N_{3}O_{4}S and its systematic name reflecting its intricate arrangement of functional groups.

The biological activity of this compound is primarily linked to its interaction with various receptor systems. It has been noted for its potential as a ligand for sigma receptors, which are implicated in several physiological processes including pain modulation and neuroprotection .

2. Antiinflammatory Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anti-inflammatory properties. In a study involving carrageenan-induced rat paw edema, several derivatives demonstrated high and sustained anti-inflammatory effects .

3. Anticancer Potential

The compound has also been evaluated for anticancer activity. A study on related compounds showed promising results against various cancer cell lines, suggesting that modifications in the chemical structure can enhance cytotoxicity and selectivity towards cancer cells .

Case Studies

  • In Vivo Studies : In vivo tests have been conducted where compounds similar to the target molecule were administered to mice and rats at varying doses (up to 300 mg/kg). These studies aimed to assess central nervous system (CNS) effects and overall toxicity. The results indicated a need for further optimization of the structure to improve pharmacokinetics and reduce toxicity .
  • In Vitro Studies : In vitro assays have shown that certain derivatives possess antimicrobial properties against a range of bacterial strains. The presence of the pyridine moiety was found to enhance antibacterial activity significantly .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectReference
Compound AAnti-inflammatorySignificant reduction in edema
Compound BAnticancerCytotoxicity against cancer cells
Compound CAntimicrobialEffective against Gram-positive bacteria

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The compound shares structural motifs with several benzodiazepine receptor ligands and anticonvulsant agents. Key analogues include:

Compound Name Molecular Formula Key Structural Features Pharmacological Target ED50 (mg/kg) Reference
Diazepam C16H13ClN2O Benzodiazepine core, chloro substituent GABAA/benzodiazepine receptors 1.2
Compound 3 (from ) Not provided Fluorinated benzodiazepine analogue GABAA/benzodiazepine receptors 1.4
4-O-methylhonokiol C18H18O2 Biphenyl lignan, methyl ether GABAA/benzodiazepine receptors Not reported
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C23H25N3O3 Benzodioxine-pyridinamine hybrid, dimethylamino Not specified (research use only) Not reported

Key Observations :

  • Receptor Specificity: Unlike diazepam, which binds peripheral benzodiazepine receptors, alprazolam and structurally related compounds (e.g., 4-O-methylhonokiol) exhibit selectivity for central GABAA/benzodiazepine receptors . The target compound’s pyridinylmethylamino group may confer similar selectivity, though experimental validation is required.
  • Anticonvulsant Activity: Compound 3 (), a fluorinated analogue, shows comparable efficacy to diazepam (ED50 = 1.4 vs. 1.2 mg/kg), highlighting the importance of halogen substituents in enhancing activity.
  • Structural Hybridization : The benzodioxine-pyridinamine hybrid in shares a benzodioxine scaffold with the target compound but replaces the tetrahydrobenzothiophene core with a pyridinamine group. This difference may alter pharmacokinetic properties, such as blood-brain barrier penetration .
Binding Affinity and Mechanism
  • GABAA/Benzodiazepine Receptor Interaction : Flumazenil, a benzodiazepine receptor antagonist, reverses the anticonvulsant effects of compounds like diazepam and ’s Compound 3, confirming receptor-mediated mechanisms . The target compound’s carboxamide and pyridinyl groups may mimic the binding modes of alprazolam, which occupies cerebral cortex and hippocampus regions with high receptor density .
  • Peripheral vs. Central Activity : Diazepam’s affinity for peripheral receptors (e.g., in kidney and adrenal glands) contrasts with alprazolam’s central specificity . The target compound’s tetrahydrobenzothiophene moiety, which is bulkier than diazepam’s benzodiazepine core, may limit peripheral binding, analogous to alprazolam.
Therapeutic Potential
  • Neuroprotective Applications: 4-O-methylhonokiol () demonstrates memory-enhancing effects in scopolamine-induced models, suggesting that benzodioxine-containing compounds like the target molecule may have utility in neurodegenerative disorders .
  • Anticonvulsant Limitations : While the target compound’s benzodioxine-thiophene hybrid could enhance metabolic stability compared to diazepam, the absence of fluorine (critical in Compound 3’s activity) may reduce potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, a reflux-based approach in acetic anhydride/acetic acid with sodium acetate as a catalyst (similar to the synthesis of structurally related thiazolo-pyrimidine derivatives in ). Key steps include:

  • Coupling of pyridinylmethylamine with a tetrahydrobenzothiophene-carbonyl intermediate.
  • Use of chloroacetic acid or benzaldehyde derivatives for cyclization.
  • Crystallization from DMF/water or ethanol for purification .
    • Optimization of yield (e.g., 68% in ) requires precise stoichiometry and reaction time control.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of amide (C=O, N-H) and nitrile (C≡N) groups (e.g., IR peaks at 2,219 cm⁻¹ for CN in ) .
  • NMR : Use 1H^1H- and 13C^13C-NMR in DMSO-d6 to resolve aromatic protons, methyl groups, and carbamate linkages (e.g., δ 2.24 ppm for CH3 in ) .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 386 for C20H10N4O3S in ) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry tools enhance reaction design for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization steps (as demonstrated in for reaction path optimization) .
  • AI-Driven Platforms : Implement tools like COMSOL Multiphysics for virtual screening of solvent systems or temperature gradients, reducing trial-and-error experimentation (see for AI-integrated process automation) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct IC50 assays with standardized cell lines (e.g., HepG2 for cytotoxicity) to normalize activity metrics.
  • Meta-Analysis : Use cheminformatics software (e.g., PubChem BioAssay) to cross-reference data from structurally analogous compounds (e.g., dihydropyridine derivatives in and ) .
  • Controlled Variables : Ensure consistent experimental conditions (e.g., pH, solvent polarity) to minimize variability in solubility or binding affinity .

Q. How can factorial design optimize reaction conditions for scaled synthesis?

  • Methodological Answer :

  • Full Factorial Design : Test variables like temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent ratios (acetic anhydride:acetic acid = 1:1 to 1:3) in a 2³ matrix (see for factorial design principles) .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify maxima in yield or purity .

Data-Driven Research Questions

Q. What computational models predict the compound’s solubility and stability in biological matrices?

  • Methodological Answer :

  • QSAR Modeling : Correlate logP values (estimated via ChemDraw) with experimental solubility data from HPLC (e.g., acetonitrile/water gradients in ) .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or serum proteins to assess pharmacokinetic stability .

Q. How can heterogeneous catalysis improve the sustainability of its synthesis?

  • Methodological Answer :

  • Membrane Separation Technologies : Integrate catalysts like palladium-on-carbon with continuous flow reactors to enhance recyclability (see for R&D in separation technologies) .
  • Green Solvent Systems : Replace acetic anhydride with cyclopentyl methyl ether (CPME) for reduced environmental impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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